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carboxamide
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An In-depth Technical Guide to 7-Methyl-1H-
indazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methyl-1H-indazole-3-
carboxamide, a molecule of significant interest within the broader class of indazole derivatives.

Due to the limited publicly available data on this specific compound, this guide focuses on its

synthetic pathway, drawing from established methodologies for analogous structures, and

explores its potential biological significance based on the well-documented activities of the 1H-

indazole-3-carboxamide core.

Physicochemical Data
While a specific CAS number and experimentally determined molecular weight for 7-Methyl-
1H-indazole-3-carboxamide are not readily available in public databases, we can provide

information for its immediate precursor, 7-Methyl-1H-indazole-3-carboxylic acid. The target

carboxamide is synthesized from this starting material.
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Compound Name CAS Number Molecular Formula
Molecular Weight (
g/mol )

7-Methyl-1H-indazole-

3-carboxylic acid
1000340-53-3 C₉H₈N₂O₂ 176.17

7-Methyl-1H-indazole-

3-carboxamide
Not Available C₉H₉N₃O 175.19 (Calculated)

Synthetic Experimental Protocols
The synthesis of 7-Methyl-1H-indazole-3-carboxamide can be achieved through a two-step

process starting from 7-methyl-indole. The first step involves the formation of the indazole ring

system to yield 7-Methyl-1H-indazole-3-carboxaldehyde, which is then oxidized to the

corresponding carboxylic acid. The final step is the amidation of the carboxylic acid.

Step 1: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde

A general and optimized procedure for the synthesis of 1H-indazole-3-carboxaldehydes from

indoles via nitrosation has been reported and can be adapted for this synthesis.[1][2]

Materials: 7-methyl-indole, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl),

Dimethylformamide (DMF), Water, Ethyl Acetate (EtOAc), Magnesium Sulfate (MgSO₄),

Petroleum Ether.

Procedure:

Prepare a solution of sodium nitrite (8 equivalents) in a mixture of deionized water and

DMF.

Cool the solution to 0 °C in an ice bath.

Slowly add hydrochloric acid (2.7 equivalents) to the cooled solution.

After 10 minutes, add a solution of 7-methyl-indole (1 equivalent) in DMF to the reaction

mixture dropwise over a period of 2 hours using a syringe pump.

Once the addition is complete, allow the reaction to stir at room temperature for 12 hours.
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Extract the reaction mixture with ethyl acetate (3x).

Wash the combined organic layers with water (3x) and then with brine.

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using a petroleum

ether/EtOAc (8:2) eluent to yield 7-Methyl-1H-indazole-3-carboxaldehyde.

Step 2: Oxidation to 7-Methyl-1H-indazole-3-carboxylic acid

The aldehyde can be oxidized to the carboxylic acid using standard oxidizing agents such as

potassium permanganate or Jones reagent.

Step 3: Amidation to 7-Methyl-1H-indazole-3-carboxamide

A general procedure for the preparation of 1H-indazole-3-carboxamides from the

corresponding carboxylic acid involves an amide coupling reaction.[3][4]

Materials: 7-Methyl-1H-indazole-3-carboxylic acid, 1-Hydroxybenzotriazole (HOBT), 1-Ethyl-

3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl), Triethylamine (TEA),

Anhydrous DMF, Ammonia source (e.g., ammonium chloride and a base, or aqueous

ammonia).

Procedure:

Dissolve 7-Methyl-1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous DMF.

To this solution, add HOBT (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3

equivalents).

Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic

acid.

Introduce the ammonia source to the reaction mixture and continue stirring at room

temperature for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, pour the reaction mixture into ice water.

Extract the product with a suitable organic solvent (e.g., 10% Methanol in Chloroform).

Wash the combined organic layers with 10% sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under

vacuum.

Purify the crude product by column chromatography.
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Caption: Synthetic pathway for 7-Methyl-1H-indazole-3-carboxamide.

Potential Biological Activity and Signaling Pathways
The 1H-indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry,

appearing in numerous compounds with diverse biological activities. While specific data for the

7-methyl derivative is scarce, the core structure's known interactions provide a strong basis for

predicting its potential therapeutic applications.

p21-Activated Kinase 1 (PAK1) Inhibition

Derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective

inhibitors of p21-activated kinase 1 (PAK1).[5] PAK1 is a key regulator of cell motility,

proliferation, and survival, and its aberrant activation is implicated in tumor progression and

metastasis. Inhibition of PAK1 can suppress cancer cell migration and invasion.
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Caption: Potential inhibition of the PAK1 signaling pathway.

Cannabinoid Receptor Agonism

The 1H-indazole-3-carboxamide scaffold is also a prominent feature in a class of synthetic

cannabinoids that are potent agonists of the CB1 and CB2 cannabinoid receptors. These
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receptors are involved in a variety of physiological processes, including pain perception,

appetite, and immune function.

Conclusion
7-Methyl-1H-indazole-3-carboxamide is a compound with significant potential for further

investigation, particularly in the fields of oncology and pharmacology. While detailed

experimental data for this specific molecule is not yet widely published, established synthetic

routes for analogous compounds provide a clear path for its preparation. The known biological

activities of the 1H-indazole-3-carboxamide core strongly suggest that the 7-methyl derivative

could exhibit interesting properties as a PAK1 inhibitor or a cannabinoid receptor modulator.

This guide serves as a foundational resource for researchers embarking on the synthesis and

biological evaluation of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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